molecular formula C19H24N2O4S B7704757 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide

3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide

Cat. No. B7704757
M. Wt: 376.5 g/mol
InChI Key: IDDVXKVOUAVSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide, also known as Bz-423, is a small molecule drug that has shown potential in treating various autoimmune diseases and inflammation-related disorders. It was first synthesized in 2003 by scientists at the University of Virginia and has since been the subject of numerous scientific studies.

Mechanism of Action

3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide works by targeting the mitochondrial permeability transition pore (mPTP), a protein complex that regulates the flow of molecules in and out of the mitochondria. By inhibiting the mPTP, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide can prevent the release of pro-inflammatory molecules and reduce oxidative stress, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide can reduce inflammation and tissue damage in animal models of autoimmune diseases and inflammation-related disorders. It has also been shown to improve mitochondrial function and reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide is its specificity for the mPTP, which reduces the risk of off-target effects. However, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide can be difficult to synthesize and has poor solubility in water, which can limit its use in some experimental settings.

Future Directions

There are several potential future directions for 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide dosing and administration to maximize its therapeutic potential. Additionally, further studies are needed to explore the potential of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide in treating other inflammation-related disorders and to better understand its mechanism of action.

Synthesis Methods

The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with benzyl chloroformate to form N-benzylsulfamoyl-4-aminobenzenesulfonamide. This compound is then reacted with 3-(2-methoxyethyl)acryloyl chloride to form the final product, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide.

Scientific Research Applications

3-(4-(N-benzylsulfamoyl)phenyl)-N-(2-methoxyethyl)propanamide has been extensively studied for its therapeutic potential in various autoimmune diseases, such as multiple sclerosis, rheumatoid arthritis, and lupus. It has also shown promise in treating inflammation-related disorders, such as atherosclerosis and chronic obstructive pulmonary disease.

properties

IUPAC Name

3-[4-(benzylsulfamoyl)phenyl]-N-(2-methoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-25-14-13-20-19(22)12-9-16-7-10-18(11-8-16)26(23,24)21-15-17-5-3-2-4-6-17/h2-8,10-11,21H,9,12-15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDVXKVOUAVSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.